BenchChemオンラインストアへようこそ!

Tecarfarin-d4

Bioanalysis LC-MS/MS Method Validation

Tecarfarin-d4 is the definitive stable isotope-labeled internal standard (SIL-IS) for the accurate LC-MS/MS quantification of tecarfarin (ATI-5923). Its substitution of four hydrogen atoms with deuterium on the benzopyran ring ensures identical chromatographic co-elution and ionization efficiency, the gold standard for correcting matrix effects, ion suppression, and recovery losses. This is non-negotiable for validating pharmacokinetic methods per FDA/EMA guidelines in complex patient matrices, including CKD and LVAD populations. Generic, non-deuterated substitutes introduce systematic error, jeopardizing clinical trial data integrity. Secure the only commercially available isotopologue that guarantees regulatory-grade precision and assay robustness.

Molecular Formula C₂₁H₁₀D₄F₆O₅
Molecular Weight 464.35
Cat. No. B1154290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTecarfarin-d4
Synonyms4-[(4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)methyl]benzoic Acid-d4 2,2,2-Trifluoro-1-methyl-1-(trifluoromethyl)ethyl Ester-d4;  ATI 5923-d4
Molecular FormulaC₂₁H₁₀D₄F₆O₅
Molecular Weight464.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tecarfarin-d4: A Deuterated Internal Standard for Accurate Quantification of the Phase 3-Ready Anticoagulant Tecarfarin


Tecarfarin-d4 is a stable isotope-labeled analog of tecarfarin (ATI-5923), a novel, orally active vitamin K antagonist (VKA) in late-stage clinical development for anticoagulation in underserved patient populations, including those with chronic kidney disease (CKD) [1]. The compound is characterized by the substitution of four hydrogen atoms with deuterium on the benzopyran ring system, resulting in a molecular formula of C₂₁H₁₀D₄F₆O₅ and a molecular weight of 464.35 g/mol . As a deuterated internal standard (IS), tecarfarin-d4 is essential for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods, which are required to support the pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM) of the parent drug .

Why Tecarfarin-d4 Is an Essential, Non-Substitutable Component for Validating Bioanalytical Assays of Tecarfarin


In quantitative LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, recovery losses, and ion suppression, which are significant sources of analytical variability and inaccuracy [1]. Generic substitution with a non-deuterated analog or a structurally dissimilar IS compromises assay precision and accuracy, which is unacceptable for regulatory submissions. Tecarfarin-d4 is the only commercially available deuterated IS that co-elutes with tecarfarin, ensuring identical chromatographic behavior and ionization efficiency. This near-perfect mimicry is critical because the parent drug, tecarfarin, is being developed for complex patient populations (e.g., CKD, LVAD) where robust and validated PK data are essential for establishing safe and effective dosing regimens [2]. Using a non-deuterated alternative introduces systematic error, risking the misinterpretation of PK parameters and potentially jeopardizing clinical trial data integrity and procurement of subsequent batches [1].

Quantitative Differentiators of Tecarfarin-d4: A Comparative Analysis for Scientific Procurement


Isotopic Purity and Structural Confirmation for Method Validation

Tecarfarin-d4 is supplied with a certificate of analysis confirming an isotopic purity of ≥98% and a chemical purity of ≥95%, as determined by HPLC and LC-MS . This level of purity is a prerequisite for the development of a validated bioanalytical method according to FDA and EMA guidelines on bioanalytical method validation [1]. In contrast, generic or non-certified standards may lack documented purity or have a higher percentage of unlabeled (d0) and incorrectly labeled (d1-d3) species, which can create significant cross-talk and interfere with the accurate quantification of the target analyte, tecarfarin.

Bioanalysis LC-MS/MS Method Validation Quality Control

Absence of In Vivo Deuterium Kinetic Isotope Effect (DKIE) in the Parent Molecule

The parent drug, tecarfarin, is metabolized primarily by carboxylesterases, not by the highly polymorphic CYP2C9 enzyme, which metabolizes warfarin [1]. A study in patients with severe CKD (eGFR < 30 mL/min) demonstrated that the mean plasma concentration of tecarfarin was increased by <15% compared to healthy volunteers, while (S)-warfarin exposure was increased by 44% [2]. This metabolic stability is a key differentiator. While the potential for a Deuterium Kinetic Isotope Effect (DKIE) must be considered for any deuterated drug, tecarfarin-d4 is not a therapeutic agent but an analytical tool. Its deuterium atoms are strategically placed on a non-exchangeable aromatic ring to minimize any potential for metabolic switching, ensuring it remains an inert and accurate tracer for the parent compound's PK profile.

Pharmacokinetics Metabolism CYP2C9 Deuterium

High-Value Application in Underserved Patient Populations

The parent drug, tecarfarin, has received Orphan Drug Designation from the FDA for the prevention of thromboembolism in patients with an implanted left ventricular assist device (LVAD) and for the treatment of end-stage kidney disease (ESKD) with atrial fibrillation [1]. A Phase 2/3 clinical trial (EMBRACE-AC) in 607 patients demonstrated that tecarfarin achieved a Time in Therapeutic Range (TTR) of 72.3%, which was comparable to warfarin's 71.5% (p=0.51) [2]. This clinical context dictates a critical need for precise bioanalytical tools like tecarfarin-d4 to support dosing in these niche, high-risk patient groups where alternative anticoagulants (e.g., warfarin, DOACs) are often contraindicated or have significant limitations [3].

Anticoagulation Orphan Drug LVAD End-Stage Kidney Disease

Validated Application Scenarios for Tecarfarin-d4 in Pharmaceutical and Clinical Research


Bioanalytical Method Development and Validation for Regulatory Submission

Tecarfarin-d4 is the optimal internal standard for developing a sensitive and selective LC-MS/MS assay for tecarfarin in human plasma. Its use is essential for validating the method according to FDA and EMA guidelines, which mandate the demonstration of accuracy, precision, selectivity, and stability. The high isotopic purity minimizes background interference, allowing for a lower limit of quantitation (LLOQ) suitable for terminal-phase PK sampling in clinical trials [1].

Pharmacokinetic Studies in Special Populations (CKD and LVAD Patients)

In clinical trials for underserved populations, such as the proposed TECH-LVAD trial, accurate measurement of tecarfarin plasma concentrations is paramount due to the high risk of bleeding and thrombosis. Tecarfarin-d4 enables robust quantitation in the complex matrix of plasma from patients with renal impairment or on mechanical circulatory support, where matrix effects are significant and variable. This ensures the resulting PK data, which directly informs dosing regimens, are reliable and reproducible [2][3].

Therapeutic Drug Monitoring (TDM) Assay Development

While tecarfarin is designed for stable anticoagulation, a validated TDM assay may be required in specific clinical scenarios. Tecarfarin-d4 serves as the cornerstone for developing a high-throughput, clinical-grade LC-MS/MS assay. This would allow for precise dose adjustment in patients exhibiting unexpected INR responses, thereby maximizing the safety and efficacy of tecarfarin therapy in real-world clinical practice.

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

To fully characterize the DDI profile of tecarfarin, in vitro studies using human hepatocytes or recombinant enzymes are conducted. Tecarfarin-d4 acts as a critical internal standard to quantify the parent compound, enabling precise calculation of metabolic stability parameters (e.g., intrinsic clearance, half-life) and inhibition constants (e.g., IC50). This data is crucial for the drug's label and for understanding potential interactions with concomitant medications in its target patient populations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tecarfarin-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.